molecular formula C8H5N3S B8621276 6-isothiocyanato-1H-indazole

6-isothiocyanato-1H-indazole

Cat. No.: B8621276
M. Wt: 175.21 g/mol
InChI Key: HYZRIZHZWRLTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isothiocyanato-1H-indazole is a heterocyclic compound that contains an indazole core with an isothiocyanate functional group at the 6th position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 6-isothiocyanato-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate group.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

6-isothiocyanato-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-isothiocyanato-1H-indazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways . This interaction can result in various biological effects, such as apoptosis induction in cancer cells or anti-inflammatory responses.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the isothiocyanate group.

    2H-Indazole: A structural isomer with different chemical properties.

    Indole: A related heterocyclic compound with a similar structure but different functional groups.

Uniqueness: 6-isothiocyanato-1H-indazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other indazole derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

6-isothiocyanato-1H-indazole

InChI

InChI=1S/C8H5N3S/c12-5-9-7-2-1-6-4-10-11-8(6)3-7/h1-4H,(H,10,11)

InChI Key

HYZRIZHZWRLTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C=S)NN=C2

Origin of Product

United States

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